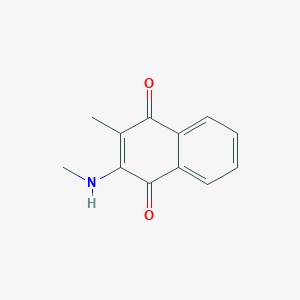

1,4-Naphthalenedione, 2-methyl-3-(methylamino)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,4-Naphthalenedione, 2-methyl-3-(methylamino)-, also known as Menadione, is a synthetic compound that belongs to the class of naphthoquinones. It is widely used in scientific research due to its potential applications in various fields, such as biochemistry, pharmacology, and medicine. Menadione is a yellow crystalline powder that is soluble in organic solvents and slightly soluble in water.

Wissenschaftliche Forschungsanwendungen

1,4-Naphthalenedione, 2-methyl-3-(methylamino)- has been extensively studied for its potential applications in various fields of scientific research. In biochemistry, 1,4-Naphthalenedione, 2-methyl-3-(methylamino)- is used as a substrate for the assay of NAD(P)H:quinone oxidoreductase (NQO1), an enzyme that plays a crucial role in the detoxification of xenobiotics and the protection of cells against oxidative stress. In pharmacology, 1,4-Naphthalenedione, 2-methyl-3-(methylamino)- is used as a prodrug for the synthesis of vitamin K, which is essential for blood coagulation and bone metabolism. In medicine, 1,4-Naphthalenedione, 2-methyl-3-(methylamino)- is used as a therapeutic agent for the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease.

Wirkmechanismus

1,4-Naphthalenedione, 2-methyl-3-(methylamino)- exerts its biological effects through several mechanisms, including the generation of reactive oxygen species (ROS), the induction of oxidative stress, and the modulation of cellular signaling pathways. 1,4-Naphthalenedione, 2-methyl-3-(methylamino)- can undergo redox cycling, which leads to the production of ROS, such as superoxide anion and hydrogen peroxide. These ROS can cause oxidative damage to cellular macromolecules, such as DNA, proteins, and lipids, and trigger various cellular responses, such as apoptosis, inflammation, and autophagy. 1,4-Naphthalenedione, 2-methyl-3-(methylamino)- can also activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which regulates the expression of antioxidant and detoxifying enzymes, and the mitogen-activated protein kinase (MAPK) signaling pathway, which regulates the cell cycle and cell survival.

Biochemische Und Physiologische Effekte

1,4-Naphthalenedione, 2-methyl-3-(methylamino)- has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro, 1,4-Naphthalenedione, 2-methyl-3-(methylamino)- can inhibit the growth and proliferation of cancer cells, induce the differentiation and apoptosis of neuronal cells, and modulate the activity of enzymes and receptors. In vivo, 1,4-Naphthalenedione, 2-methyl-3-(methylamino)- can improve the cognitive function and motor performance of animals, reduce the oxidative stress and inflammation in tissues, and enhance the immune response and wound healing.

Vorteile Und Einschränkungen Für Laborexperimente

1,4-Naphthalenedione, 2-methyl-3-(methylamino)- has several advantages and limitations for lab experiments. The advantages include its high purity, stability, and reproducibility, its low cost and availability, and its versatility and compatibility with various assays and models. The limitations include its potential toxicity and mutagenicity, its narrow therapeutic window and dose-dependent effects, and its susceptibility to degradation and oxidation.

Zukünftige Richtungen

There are several future directions for the research on 1,4-Naphthalenedione, 2-methyl-3-(methylamino)-. These include the exploration of its potential applications in regenerative medicine, the development of its analogs and derivatives with improved efficacy and safety, the elucidation of its molecular targets and mechanisms of action, and the evaluation of its clinical efficacy and toxicity in human trials. 1,4-Naphthalenedione, 2-methyl-3-(methylamino)- has the potential to become a promising therapeutic agent for the treatment of various diseases and disorders, and further research is needed to fully exploit its biological and medical potential.

Synthesemethoden

1,4-Naphthalenedione, 2-methyl-3-(methylamino)- can be synthesized by several methods, including the oxidation of 2-methyl-1,4-naphthoquinone with potassium permanganate, the reduction of 2-methyl-1,4-naphthoquinone with sodium borohydride, and the reaction of 2-methyl-1,4-naphthoquinone with dimethylamine. The most commonly used method is the oxidation of 2-methyl-1,4-naphthoquinone with potassium permanganate, which yields 1,4-Naphthalenedione, 2-methyl-3-(methylamino)- with high purity and yield.

Eigenschaften

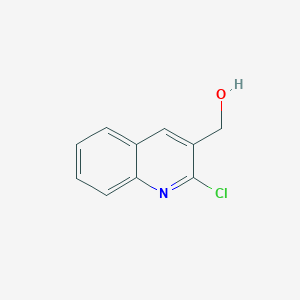

CAS-Nummer |

1694-01-5 |

|---|---|

Produktname |

1,4-Naphthalenedione, 2-methyl-3-(methylamino)- |

Molekularformel |

C12H11NO2 |

Molekulargewicht |

201.22 g/mol |

IUPAC-Name |

2-methyl-3-(methylamino)naphthalene-1,4-dione |

InChI |

InChI=1S/C12H11NO2/c1-7-10(13-2)12(15)9-6-4-3-5-8(9)11(7)14/h3-6,13H,1-2H3 |

InChI-Schlüssel |

WGCISMWFRZYHJR-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)NC |

Kanonische SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)NC |

Synonyme |

2-METHYL-3-METHYLAMINO-1,4-NAPHTHOQUINONE |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[18-(2-Carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B155797.png)

![1-Tricyclo[8.2.2.2(4,7)]hexadeca-1(13),4(16),5,7(15),10(14),11-hexaen-5-yl-ethanone](/img/structure/B155803.png)